molecular formula C22H15Cl2FN2O4 B343106 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate

4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B343106
M. Wt: 461.3 g/mol
InChI Key: LGYZKIDMXKOJQK-RPPGKUMJSA-N
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Description

4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a hydrazinylidene moiety, and a dichlorobenzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Research may explore its potential as an antimicrobial agent against various pathogens.

    Cancer Research: Possible applications in cancer research due to its unique chemical structure.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

    Pharmaceuticals: Potential incorporation into drug formulations.

Mechanism of Action

The mechanism by which 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of various biochemical pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate
  • [4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

Uniqueness

The presence of the fluorobenzoyl group in 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the benzoyl group.

Properties

Molecular Formula

C22H15Cl2FN2O4

Molecular Weight

461.3 g/mol

IUPAC Name

[4-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15Cl2FN2O4/c1-30-20-9-13(12-26-27-21(28)14-3-2-4-16(25)10-14)5-8-19(20)31-22(29)17-7-6-15(23)11-18(17)24/h2-12H,1H3,(H,27,28)/b26-12+

InChI Key

LGYZKIDMXKOJQK-RPPGKUMJSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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